![molecular formula C23H26N2O4 B3117375 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate CAS No. 222854-34-4](/img/structure/B3117375.png)
1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
Overview
Description
“1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate” is a chemical compound . It can be purchased from various chemical suppliers .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 394.46 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .Scientific Research Applications
Regioselectivity in Cycloaddition Reactions
The regioselectivity of 1,3-dipolar cycloaddition involving fluorinated fluoren-9-iminium ylides to heteroelement-containing dipolarophiles has been studied. These reactions, critical in synthesizing imidazolidine and oxazolidine derivatives, offer insights into the cycloaddition mechanism and the influence of substituents on fluorene fragments in determining product formation. Quantum-chemical calculations using DFT provide a theoretical foundation for these observations (Novikov et al., 2006).
Fluorescent Sensing Applications
Fluorene derivatives have been synthesized for selective sensing of picric acid, Fe3+, and L-arginine. Their high sensitivity and selectivity make them excellent candidates for detecting specific compounds and ions in various environments, showcasing the versatility of fluorene-based sensors in chemical detection and analysis (Han et al., 2020).
Photophysical Properties
The synthesis and analysis of intramolecular charge transfer (ICT) compounds containing fluorene units have revealed their potential as fluorescent probes, electroluminescent, and electrofax materials. These compounds exhibit solvatochromic properties, making them interesting for applications that require responsive fluorescent materials (Song et al., 2009).
Antitumor Agents
Research into novel 1,2,5-trisubstituted benzimidazoles with fluorene derivatives as potential antitumor agents has shown promising results against various cancer cell lines. This illustrates the potential medicinal applications of fluorene derivatives in developing new cancer therapies (Abonía et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
The synthesis of pyrene-based compounds with fluorene units has shown significant promise for OLED applications. These compounds' high extinction coefficients and quantum yields, coupled with their stability and solubility, make them ideal candidates for blue emitters in OLED technology (Hu et al., 2013).
Mechanism of Action
properties
IUPAC Name |
1-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) pyrazolidine-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-14-8-13-24(25)21(26)28-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,8,13-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFQIERERLIRHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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